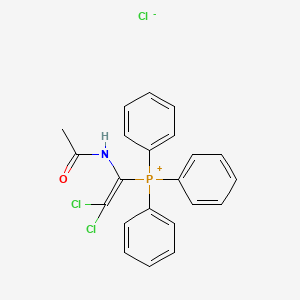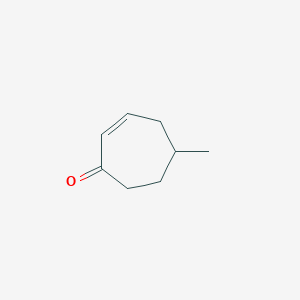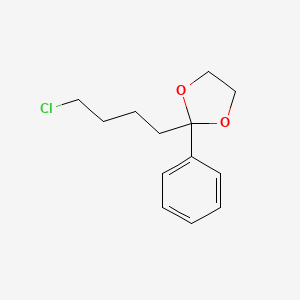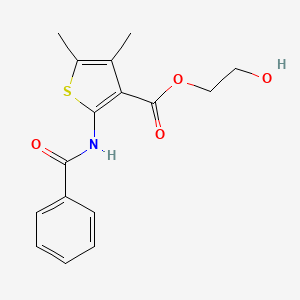
3-Thiophenecarboxylic acid, 2-(benzoylamino)-4,5-dimethyl-, 2-hydroxyethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Thiophenecarboxylic acid, 2-(benzoylamino)-4,5-dimethyl-, 2-hydroxyethyl ester is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing a sulfur atom This specific compound is characterized by the presence of a benzoylamino group, two methyl groups, and a hydroxyethyl ester group attached to the thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenecarboxylic acid, 2-(benzoylamino)-4,5-dimethyl-, 2-hydroxyethyl ester typically involves multi-step organic reactions. One common method includes the acylation of 3-thiophenecarboxylic acid with benzoyl chloride in the presence of a base such as pyridine to form the benzoylamino derivative. This intermediate is then subjected to esterification with 2-hydroxyethanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Thiophenecarboxylic acid, 2-(benzoylamino)-4,5-dimethyl-, 2-hydroxyethyl ester can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoylamino group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, particularly at the positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
3-Thiophenecarboxylic acid, 2-(benzoylamino)-4,5-dimethyl-, 2-hydroxyethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-Thiophenecarboxylic acid, 2-(benzoylamino)-4,5-dimethyl-, 2-hydroxyethyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the benzoylamino group can facilitate binding to specific protein targets, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Thiophenecarboxylic acid, 2-(benzoylamino)-5-methyl-, 2-hydroxyethyl ester
- 3-Thiophenecarboxylic acid, 2-(benzoylamino)-4-methyl-, 2-hydroxyethyl ester
Uniqueness
The uniqueness of 3-Thiophenecarboxylic acid, 2-(benzoylamino)-4,5-dimethyl-, 2-hydroxyethyl ester lies in its specific substitution pattern on the thiophene ring. The presence of two methyl groups at the 4 and 5 positions can influence the compound’s electronic properties and reactivity, making it distinct from other similar compounds.
Propiedades
Número CAS |
78033-83-7 |
|---|---|
Fórmula molecular |
C16H17NO4S |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
2-hydroxyethyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C16H17NO4S/c1-10-11(2)22-15(13(10)16(20)21-9-8-18)17-14(19)12-6-4-3-5-7-12/h3-7,18H,8-9H2,1-2H3,(H,17,19) |
Clave InChI |
PQKUEAOBILJTDC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=C1C(=O)OCCO)NC(=O)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


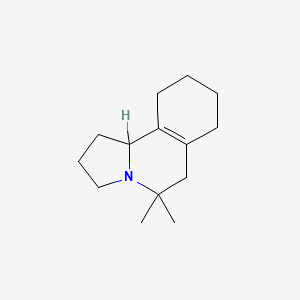

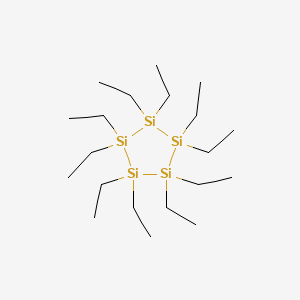
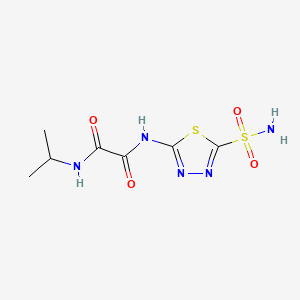


![3-Chloropyrazino[2,3-F]quinoxaline](/img/structure/B14454845.png)

![N-[3-(Dimethylamino)-2,2-dimethylpropyl]-3-hydroxypropanamide](/img/structure/B14454851.png)


